(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Catalog No.
S1485786
CAS No.
99102-69-9
M.F
C24H40O4
M. Wt
396.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-T...

CAS Number

99102-69-9

Product Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2

InChI Key

RUDATBOHQWOJDD-PSTGXAJBSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

(3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d4; (+)-Chenodeoxycholic Acid-d4; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7α-diol-d4; Chenodeoxycholic Acid-d4; CDC-d4; Chendol-d4; Chenodiol-d4; Chenocol-d4; Fluibil-d4;

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]

Description

Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid. It is formed from cholesterol in the liver via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1. CDCA is a farnesoid X receptor (FXR) agonist that binds to FXRs in a TR-FRET assay (EC50 = 13 µM) and induces FXR transactivation in a reporter assay. It induces transcription of the gene encoding the Nrf2 target glutamate cysteine ligase (GCL) in primary hepatocytes and HepG2 cells when used at concentrations ranging from 25 to 100 µM.
Chenodeoxycholic acid (CDCA) is a primary bile acid that facilitates the intestinal uptake of lipids and fat-soluble vitamins. Levels of chenodeoxycholic acid can serve as markers for inborn errors of bile acid synthesis and hepatobiliary disorders such as familial intrahepatic cholestasis and biliary atresia. This stable-labeled internal standard is suitable for quantitation of CDCA levels in LC/MS and GC/MS bile acid testing methods.
Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.

I. Identification and Background

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, also known as tetradeuterio-tetrahydrocannabinol-carboxylic acid (THCA-d4), is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THCA-d4 does not produce significant psychoactive effects in humans [].

II. Applications in Research

THCA-d4 is primarily used in scientific research due to several advantages over THC:

  • Reduced psychoactive effects: As mentioned earlier, THCA-d4 does not produce significant psychoactive effects, allowing researchers to study the non-psychoactive effects of the cannabinoid system without the confounding factors associated with THC intoxication [].
  • Isotope-labeled compound: The four deuterium atoms (represented by "d") in the molecule act as a label, allowing researchers to distinguish THCA-d4 from other cannabinoids and metabolites in biological samples. This is particularly useful in studies investigating the metabolism and distribution of cannabinoids in the body [].

III. Specific Research Areas

THCA-d4 has been used in various research areas, including:

  • Investigating the therapeutic potential of the endocannabinoid system: THCA-d4 has been studied for its potential benefits in treating various conditions, such as pain, inflammation, anxiety, and epilepsy. By studying the effects of THCA-d4 in animal models and human clinical trials, researchers can gain insights into the potential therapeutic applications of the endocannabinoid system without the psychoactive side effects associated with THC [, ].
  • Understanding the metabolism and distribution of cannabinoids: THCA-d4 can be used as a tracer to study how the body absorbs, distributes, metabolizes, and excretes cannabinoids. This information is crucial for developing safe and effective cannabinoid-based medications [].
  • Developing new cannabinoid-based drugs: By studying the interactions of THCA-d4 with the endocannabinoid system, researchers can gain insights into the design and development of novel cannabinoid-based medications with specific therapeutic profiles and minimal side effects [].

XLogP3

4.9

Appearance

Assay:≥95%A crystalline solid

Wikipedia

PUBCHEM_16217615

Dates

Modify: 2023-08-15

Explore Compound Types